molecular formula C10H22O B1177221 POB1 protein CAS No. 148998-73-6

POB1 protein

Cat. No.: B1177221
CAS No.: 148998-73-6
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Description

The POB1 protein (Partner of RalBP1) is a key regulatory molecule involved in critical cellular processes, making it an invaluable tool for cell signaling and cancer research. POB1 functions as a molecular scaffold that interacts with proteins like RalBP1, a multispecific transporter, and can form a complex with heat shock factor-1 (Hsf-1). This combination of POB1 and Hsf-1 leads to a nearly complete inhibition of RalBP1's transport activity, which has been demonstrated to induce dramatic apoptosis in models such as the H358 non-small cell lung cancer cell line . This highlights the significant role of POB1 in regulating cell survival and its potential relevance in oncogenesis. Beyond apoptosis, POB1 is a well-established player in receptor-mediated endocytosis. It interacts with components of the endocytic machinery, such as Eps15, and its central proline-rich region binds to SH3 domain-containing proteins like Grb2 and Amphiphysin II . Expression of this proline-rich domain acts as a dominant-negative, specifically inhibiting Epidermal Growth Factor Receptor (EGFR) endocytosis without affecting constitutive pathways like transferrin uptake, underscoring its specific role in growth factor signal regulation . Furthermore, through its interaction with proteins such as PAG2, POB1 is involved in regulating cell migration, connecting it to processes like cancer metastasis . This purified this compound is designed to support in vitro investigations into these complex pathways, enabling researchers to further elucidate mechanisms of cell death, receptor trafficking, and cellular motility.

Properties

CAS No.

148998-73-6

Molecular Formula

C10H22O

Synonyms

POB1 protein

Origin of Product

United States

Molecular Architecture and Domain Organization of Pob1 Protein

Structural Domains and Motifs

POB1 proteins in different species possess a modular structure composed of several key domains, each contributing to specific aspects of POB1 function.

In organisms such as Schizosaccharomyces pombe (fission yeast), POB1 has been identified as containing an SH3 domain nih.govmolbiolcell.org. SH3 (Src homology 3) domains are well-characterized protein interaction modules that typically bind to proline-rich motifs, often with the consensus sequence PxxP. These interactions are crucial for assembling protein complexes and regulating signaling pathways. While the specific binding partners and functional consequences of the POB1 SH3 domain in fission yeast are areas of ongoing research, SH3 domains generally play a significant role in mediating protein-protein associations nih.govmolbiolcell.org.

The SAM (Sterile alpha motif) domain is another protein interaction module found in fission yeast POB1 nih.govmolbiolcell.org. SAM domains are known to mediate both homotypic and heterotypic interactions, facilitating protein oligomerization and the formation of protein scaffolds. In Schizosaccharomyces pombe, the N-terminal SAM domain of Pob1 binds to the formin For3, contributing to the localization of formin at cell tips nih.gov. This interaction highlights the role of the SAM domain in scaffolding and directing protein localization within the cell nih.gov.

A PH (Pleckstrin homology) domain is present in fission yeast POB1 nih.govmolbiolcell.org. PH domains are known to bind to specific phosphoinositide lipids within biological membranes, such as phosphatidylinositol (4,5)-bisphosphate and phosphatidylinositol (3,4,5)-trisphosphate, as well as to certain proteins like the βγ-subunits of heterotrimeric G proteins wikipedia.orgembl.de. This lipid and protein binding capacity allows PH domains to play a critical role in recruiting proteins to different cellular membranes, thereby targeting them to appropriate cellular compartments and facilitating interactions with other signaling components wikipedia.orgembl.de. In Schizosaccharomyces pombe, the C-terminal PH-containing region of Pob1 is required for binding to the small GTPase Cdc42, and this interaction is essential for the cell tip localization of Pob1 nih.gov. The PH domain's lipid-binding property is also noted in the context of S. pombe Pob1 pombase.org.

In plants, such as Arabidopsis thaliana, POB1 contains a BTB/POZ (Bric-a-brac, Tramtrack, and Broad complex/Pox virus and Zinc finger) domain uniprot.orgcdnsciencepub.comebi.ac.uk. The BTB/POZ domain is a versatile protein-protein interaction motif found in numerous eukaryotic proteins, involved in diverse cellular functions including transcriptional regulation and protein ubiquitination plos.org. BTB domains mediate dimerization and are crucial for the function of BTB-containing proteins cdnsciencepub.complos.orgnih.gov. POB1, through its BTB domain, functions as a substrate-specific adapter in Cullin-3 (CUL3)-based E3 ubiquitin-protein ligase complexes uniprot.orgebi.ac.uknih.govuniprot.orgfrontiersin.orgnih.govuniprot.orgstring-db.org. These complexes are responsible for mediating the ubiquitination and subsequent proteasomal degradation of target proteins uniprot.orgebi.ac.ukuniprot.orgfrontiersin.orgnih.govuniprot.orgstring-db.org.

Immediately following the BTB domain in plant POB1 is a highly conserved sequence known as the BACK (BTB and C-terminal Kelch) domain uniprot.orgebi.ac.ukplos.org. While the precise structural and functional details of the BACK domain in POB1 are still being elucidated, it is understood to contribute to the functionality of the BTB/POZ domain uniprot.orgebi.ac.ukplos.org. BACK domains are often found in conjunction with BTB domains and are thought to play a role in oligomerization and substrate recruitment for BTB-CUL3 ubiquitin ligases plos.org.

Human and rat POB1 (also known as REPS2) contain one or two EH (Eps15 homology) domains in their N-terminal region embopress.orgatlasgeneticsoncology.orgbionity.comresearchgate.net. The EH domain is a protein interaction module that typically recognizes and binds to peptides containing Asn-Pro-Phe (NPF) motifs embopress.orgatlasgeneticsoncology.orgbionity.combiologists.comembl.de. These interactions are important for various cellular processes, particularly those involving membrane trafficking and endocytosis embopress.orgatlasgeneticsoncology.orgbionity.combiologists.comembl.de. The EH domain of POB1 has been shown to interact directly with proteins like Epsin and Eps15, which are involved in clathrin-dependent endocytosis embopress.orgatlasgeneticsoncology.orgbionity.comnih.govresearchgate.netnih.govnih.gov. Notably, the POB1 EH domain exhibits a broader binding specificity, capable of binding to both NPF and DPF (Asp-Pro-Phe) motifs, which is responsible for its interaction with Eps15 nih.govresearchgate.net. This interaction with key endocytic proteins underscores the role of the EH domain in associating POB1 with the endocytic pathway and regulating processes like receptor-mediated endocytosis embopress.orgatlasgeneticsoncology.orgnih.govnih.govbiomolther.org.

Here is a summary of the identified domains and their functions:

DomainOrganism(s) Where Found (Examples)Known Function(s)Key Interaction Partner(s) (Examples)
SH3Schizosaccharomyces pombeProtein-protein interactionsProline-rich motifs in target proteins
SAMSchizosaccharomyces pombeOligomerization, protein scaffoldingFor3
PHSchizosaccharomyces pombeMembrane targeting, lipid binding, protein bindingPhosphoinositide lipids, Cdc42
BTB/POZArabidopsis thaliana, PlantsDimerization, substrate adapter for CUL3-based E3 ubiquitin ligasesCUL3, RBX1, Target proteins (e.g., PUB17)
BACKArabidopsis thaliana, PlantsContributes to BTB/POZ functionality, likely involved in oligomerization/substrate recruitmentAssociated with BTB/POZ domain
EHHuman, RatRecognition of NPF and DPF motifs, association with endocytic pathwayEpsin (NPF motifs), Eps15 (DPF motifs), NF-kappaB p65

Compound Names and PubChem CIDs

NameTypePubChem CID
POB1 proteinProteinN/A

Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) are crucial for regulating protein function, localization, stability, and interactions. abcam.comthermofisher.comnih.govnews-medical.net this compound is subject to various PTMs, which significantly impact its activity and role in cellular pathways.

One notable PTM affecting POB1 is phosphorylation. Phosphorylation, the addition of a phosphate (B84403) group, primarily occurs on serine, threonine, or tyrosine residues and is a widespread regulatory mechanism mediated by kinases and reversed by phosphatases. abcam.comnews-medical.netthermofisher.comcreative-diagnostics.com Research on human POB1/REPS2 has shown that the central proline-rich region can bind to 14-3-3 proteins in a phosphorylation-dependent manner, specifically at phospho-Ser493. atlasgeneticsoncology.orgfigshare.com This suggests that phosphorylation at this site can modulate the interaction between POB1 and 14-3-3 proteins, potentially influencing its role in EGFR endocytosis. atlasgeneticsoncology.org Phosphorylation can induce conformational changes in a protein, affecting its catalytic activity or protein-protein interactions. thermofisher.comcreative-diagnostics.comnih.gov

Ubiquitination, the covalent attachment of ubiquitin to a target protein, is another significant PTM that regulates diverse protein functions, including degradation, localization, and activity. thermofisher.comnih.govnews-medical.netnih.govmdpi.com In Arabidopsis thaliana, POB1 functions as a component of a CRL3 E3 ubiquitin ligase complex, which mediates the ubiquitination and degradation of target proteins. uniprot.orgebi.ac.ukplos.orgresearchgate.net Specifically, Arabidopsis POB1 targets the U-box E3 ligase PUB17 for proteasomal degradation in the nucleus. plos.orgresearchgate.netnih.gov This ubiquitination event is critical for POB1's function as a suppressor of hypersensitive response programmed cell death (HR-PCD) in plant innate immunity. plos.orgresearchgate.netnih.govfrontiersin.org The ability of POB1 to interact with PUB17 and promote its degradation is essential for this suppressive role. plos.orgnih.gov

While phosphorylation and ubiquitination are well-documented PTMs for POB1 in different organisms, other modifications like SUMOylation and acetylation are general PTMs that could potentially affect POB1, although specific research detailing these modifications on POB1 was not prominently found in the provided search results. SUMOylation involves the attachment of Small Ubiquitin-like Modifier proteins and regulates various cellular processes. mdpi.comdurham.ac.ukpombase.org Acetylation, the addition of acetyl groups, is involved in gene expression regulation and chromatin remodeling, among other functions. news-medical.netulg.ac.beulg.ac.beucl.ac.ukplos.org Further research may elucidate the role of these or other PTMs in regulating POB1 function.

The interplay between different PTMs can also occur, influencing protein activity and signaling pathways. abcam.com For example, phosphorylation can prime a protein for ubiquitination. nih.gov Understanding the complex network of PTMs on POB1 is crucial for fully comprehending its diverse roles in cellular biology.

Here is a table summarizing known post-translational modifications of POB1 and their implications:

PTMOrganism(s) Where ObservedFunctional Implication(s)
PhosphorylationHumanModulates interaction with 14-3-3 proteins, potentially influencing EGFR endocytosis. atlasgeneticsoncology.orgfigshare.com
UbiquitinationArabidopsis thalianaMediates degradation of target proteins (e.g., PUB17), suppressing HR-PCD in plants. plos.orgresearchgate.netnih.gov

Compound Names and Identifiers

Compound NamePubChem CID or Identifier
This compoundUniProt: O74653 (S. pombe), Q8NFH8 (Human), Q9FPW6 (A. thaliana)
Ubiquitin
Phosphate group
ATP5957 (as Adenosine triphosphate)

Note: PubChem is primarily a database for small molecules. Proteins like POB1 are typically identified by their UniProt accession numbers or gene names rather than PubChem CIDs. Ubiquitin is a protein, and while its sequence is known, it doesn't have a small molecule CID. The phosphate group is a chemical moiety, not a compound with a CID in this context. ATP is a small molecule involved in phosphorylation.This compound: Molecular Architecture, Domain Organization, and Post-Translational Modifications

This compound is a critical component in various cellular pathways across different organisms, exhibiting diverse functions dictated by its intricate molecular architecture and dynamic post-translational modifications. Research in species such as Schizosaccharomyces pombe and Arabidopsis thaliana, as well as studies on human POB1, have provided valuable insights into its structural features and regulatory mechanisms.

The structural composition of this compound is characterized by the presence of distinct functional domains that facilitate its interactions with a variety of cellular partners and underpin its biological roles. The precise arrangement and types of these domains can differ between species, reflecting the evolutionary divergence and specialized functions of POB1 homologs.

In Schizosaccharomyces pombe, the Pob1p is an 871-amino acid protein. molbiolcell.org Its domain organization includes an SH3 domain, a SAM domain, and a PH domain. molbiolcell.org Studies indicate that while the N-terminal region, encompassing the SH3 and SAM domains, is not strictly required for the fundamental function of Pob1p in cell growth, it may contribute to optimizing this function and maintaining cellular morphology. molbiolcell.org Conversely, the C-terminal region, which houses the PH domain, appears to be essential for supporting basic cell growth processes. molbiolcell.org

Human POB1, also referred to as REPS2 (RALBP1 associated Eps domain containing 2), exists in at least two isoforms, with the longer one comprising 660 residues. atlasgeneticsoncology.org Common to both isoforms are several key structural motifs: an amino-terminal EH (Eps15 homology) domain, a central segment featuring two adjacent proline-rich regions, and a carboxy-terminal part responsible for binding to RalBP1. atlasgeneticsoncology.org The EH domain, situated at the N-terminus, is involved in interactions with proteins like Epsin and Eps15. nih.gov The central proline-rich regions serve as binding sites for proteins such as 14-3-3, amphiphysin (B1176556) II, and Grb2, and are implicated in regulating the endocytosis of the epidermal growth factor receptor (EGFR). atlasgeneticsoncology.orgfigshare.com The carboxy-terminal proline-rich region mediates interaction with PAG2. atlasgeneticsoncology.org The C-terminal portion, specifically residues 514-660, directly interacts with RalBP1, a GTPase activating protein that acts downstream of the small G protein Ral. atlasgeneticsoncology.org

In Arabidopsis thaliana, POB1 is classified as a BTB/POZ domain-containing protein. uniprot.org Proteins in this family typically possess a BTB (broad complex/tramtrack/bric-a-brac, also known as poxvirus and zinc finger (POZ)) domain and a BACK (BTB-and-C-terminal-Kelch) domain. ebi.ac.uk Arabidopsis POB1 is thought to function as a substrate-recognition component of a CUL3-RBX1-BTB E3 ubiquitin-protein ligase complex, facilitating the ubiquitination and subsequent degradation of specific target proteins by the proteasome. uniprot.orgebi.ac.uk Unlike many other BTB domain proteins, plant POB1 lacks a clearly identifiable C-terminal domain but contains a conserved BACK domain immediately following the BTB domain. plos.org

The varied domain organizations observed in POB1 across different organisms underscore its adaptability and involvement in distinct cellular pathways, including those related to cell shape maintenance, endocytosis, and targeted protein degradation.

A summary of the identified domains in POB1 from different organisms is presented below:

OrganismProtein IdentifierKey Domains
Schizosaccharomyces pombeO74653 (POB1_SCHPO)SH3, SAM, PH
HumanQ8NFH8 (REPS2/POB1)EH, Proline-rich regions, RalBP1-binding region
Arabidopsis thalianaQ9FPW6 (POB1_ARATH)BTB/POZ, BACK

BACK Domain: Contribution to BTB/POZ Functionality

Post-Translational Modifications and Their Functional Implications

Post-translational modifications (PTMs) represent a critical layer of regulation that profoundly influences protein activity, subcellular localization, stability, and interactions. abcam.comthermofisher.comnih.govnews-medical.net this compound undergoes several PTMs that are instrumental in modulating its function within cellular networks.

Phosphorylation stands out as a significant PTM affecting POB1. This modification, involving the enzymatic addition of a phosphate group primarily to serine, threonine, or tyrosine residues, is a ubiquitous regulatory mechanism controlled by the opposing actions of kinases and phosphatases. abcam.comnews-medical.netthermofisher.comcreative-diagnostics.com Studies on human POB1/REPS2 have demonstrated that its central proline-rich region can interact with 14-3-3 proteins in a manner dependent on phosphorylation, specifically at serine 493. atlasgeneticsoncology.orgfigshare.com This finding suggests that phosphorylation at this particular site can modulate the binding affinity between POB1 and 14-3-3 proteins, potentially impacting POB1's regulatory role in EGFR endocytosis. atlasgeneticsoncology.org Phosphorylation is known to induce conformational changes in proteins, thereby influencing their catalytic activity or ability to interact with other molecules. thermofisher.comcreative-diagnostics.comnih.gov

Ubiquitination, the covalent attachment of ubiquitin to a target protein, is another pivotal PTM that governs a wide array of protein functions, including targeted degradation via the proteasome, altered localization, and modulation of enzymatic activity. thermofisher.comnih.govnews-medical.netnih.govmdpi.com In Arabidopsis thaliana, POB1 functions as a core component of a CRL3 E3 ubiquitin ligase complex, which is responsible for the ubiquitination and subsequent degradation of specific protein substrates. uniprot.orgebi.ac.ukplos.orgresearchgate.net Notably, Arabidopsis POB1 targets the U-box E3 ligase PUB17 for degradation through the proteasome pathway within the nucleus. plos.orgresearchgate.netnih.gov This ubiquitination event is crucial for the role of POB1 as a negative regulator of hypersensitive response programmed cell death (HR-PCD) during plant innate immune responses. plos.orgresearchgate.netnih.govfrontiersin.org The capacity of POB1 to interact with and promote the degradation of PUB17 is indispensable for its function in suppressing HR-PCD. plos.orgnih.gov

While phosphorylation and ubiquitination have been specifically linked to POB1 in the available research, other general PTMs such as SUMOylation and acetylation could potentially also affect POB1 function. SUMOylation involves the conjugation of Small Ubiquitin-like Modifier proteins and plays regulatory roles in numerous cellular processes. mdpi.comdurham.ac.ukpombase.org Acetylation, the addition of acetyl groups, is involved in processes like gene expression regulation and chromatin dynamics. news-medical.netulg.ac.beulg.ac.beucl.ac.ukplos.org Further investigations may reveal the extent and functional consequences of these or other PTMs on POB1.

The interplay between different PTMs can create complex regulatory networks that fine-tune protein activity and signaling pathways. abcam.com For instance, phosphorylation can sometimes act as a signal that primes a protein for subsequent ubiquitination. nih.gov A comprehensive understanding of the spectrum of PTMs affecting POB1 and their interplay is essential for fully elucidating its diverse biological roles.

Below is a table summarizing the identified post-translational modifications of POB1 and their known functional implications:

PTMOrganism(s) Where ObservedFunctional Implication(s)
PhosphorylationHumanModulates interaction with 14-3-3 proteins, potentially influencing EGFR endocytosis. atlasgeneticsoncology.orgfigshare.com
UbiquitinationArabidopsis thalianaMediates degradation of target proteins (e.g., PUB17), suppressing HR-PCD in plants. plos.orgresearchgate.netnih.gov

Subcellular Localization and Dynamic Regulation of Pob1 Protein

Intracellular Distribution during Cell Cycle Progression

The localization of the POB1 protein is tightly regulated throughout the cell cycle, ensuring it is present at sites of active growth and division. sigmaaldrich.com In fission yeast, POB1's distribution pattern closely follows that of F-actin patches, which are centers of polarized cell growth. nih.govmolbiolcell.org

The this compound can be found in the cytoplasm. uniprot.org However, its accumulation in the cytoplasm is often associated with mutations that disrupt its normal targeting to membranes. pombase.org For instance, deletion of the C-terminal region of POB1, which contains the PH domain, leads to its mislocalization from the cell tip to the cytoplasm. pombase.org This indicates that while POB1 exists within the cytosol, its primary sites of function are specific subcellular structures, and its cytoplasmic presence may represent a transient or non-functional state. uniprot.orgpombase.org

POB1 functions as a peripheral membrane protein, temporarily associating with the lipid bilayer without being permanently integrated. uniprot.orguib.no During interphase, it is specifically associated with the membrane at the cell tips. uniprot.org Research strongly suggests that POB1 is located on the growing plasma membrane, where it may recruit other proteins necessary for cell wall synthesis. nih.govmolbiolcell.orgnih.govmolbiolcell.org This membrane association is critical for its role in promoting cell elongation. nih.gov

In addition to the plasma membrane, POB1 is implicated in endosomal pathways. Gene ontology annotations place POB1 in early and recycling endosomes and the trans-Golgi network, and it is known to be involved in endosome organization and exocytosis. uniprot.orgpombase.org

For the well-characterized this compound in fission yeast (S. pombe), a nuclear localization has not been reported. uniprot.orgpombase.org Its functions are primarily associated with the cytoplasm, plasma membrane, and cytoskeleton-rich structures. uniprot.orgresearchgate.net

However, it is noteworthy that a different protein in plants, also designated POB1 (BTB-BACK Domain Protein POB1), exhibits distinct nuclear localization. nih.gov In Nicotiana benthamiana, this this compound functions as an E3 ligase and localizes to the nucleus, a position vital for its role in suppressing programmed cell death during immune responses. nih.gov This is achieved by interacting with and targeting the E3 ligase PUB17 for degradation within the nucleus. nih.gov This highlights that proteins sharing the "POB1" name can have vastly different localizations and functions across different species.

A defining characteristic of the this compound in fission yeast is its dynamic localization to specialized structures essential for cell polarity and division. nih.gov During the interphase portion of the cell cycle, POB1 concentrates at the growing tips of the rod-shaped yeast cell. nih.govnih.govmolbiolcell.org Here, it forms a layer at the cell cortex rather than distinct patches. nih.govmolbiolcell.org This localization is essential for maintaining polarized cell elongation. nih.gov

As the cell enters mitosis and prepares for division (cytokinesis), POB1 relocates from the cell tips to the medial cortex. uniprot.org It then forms two distinct discs that flank the newly forming division septum, playing a crucial role in cell separation. nih.govmolbiolcell.orgmolbiolcell.org Loss of POB1 function leads to defects in both elongation and cell separation, resulting in a characteristic lemon-like cell morphology. nih.govmolbiolcell.org

Phase of Cell CyclePrimary Localization of POB1 in S. pombeAssociated Function
Interphase Cell tips (as a cortical layer)Polarized cell elongation
Cytokinesis Medial cortex / Division plane (as two split discs)Cell separation

Nuclear Localization and Its Functional Importance

Mechanisms Governing this compound Trafficking and Recruitment

The precise recruitment of POB1 to its sites of action is governed by specific molecular interactions. A primary regulator of POB1 localization is the Rho-family GTPase, Cdc42. researchgate.netuni.lu Cdc42, when in its active GTP-bound state, recruits POB1 to the cell tips. nih.gov This interaction is direct and depends on the C-terminal pleckstrin homology (PH) domain of POB1. researchgate.netuni.lu Mutations within this PH domain disrupt the binding to Cdc42 and impair the proper localization and function of POB1. researchgate.netnih.gov

The trafficking of proteins within a cell is a complex process involving the recognition of sorting signals and transport machinery. numberanalytics.com For POB1, its recruitment to the plasma membrane appears to be a critical step, potentially facilitated by its interaction with actin patches in addition to Cdc42. nih.govnih.gov The entire process ensures that POB1 is delivered to the correct membrane domain at the right time in the cell cycle.

Protein DomainFunction in Trafficking and RecruitmentInteracting Partner(s)
PH Domain (C-terminal) Required for binding to Cdc42 and localization to cell tips.Cdc42-GTP
SAM Domain (N-terminal) Binds to the formin For3, contributing to its localization.For3
SH3 Domain (N-terminal) A protein-protein interaction domain.Specific partners under investigation

Molecular Interaction Networks of Pob1 Protein

Direct Protein-Protein Interactions and Binding Partners

POB1 serves as a hub for numerous protein interactions, facilitating the assembly of multi-protein complexes that regulate key cellular pathways. These interactions are mediated by specific domains within the POB1 protein, including an N-terminal Eps15 homology (EH) domain, proline-rich motifs, and a C-terminal coiled-coil region.

Interactions with Small GTPases (e.g., Cdc42, Ral) and Regulators

POB1 plays a significant role in signaling pathways governed by small GTPases of the Rho and Ral families.

In the fission yeast Schizosaccharomyces pombe, POB1 is a downstream effector of the Rho GTPase Cdc42 . nih.govresearchgate.net The interaction between POB1 and Cdc42 is dependent on the GTP-bound, active state of Cdc42 and is crucial for the regulation of the actin cytoskeleton. nih.govresearchgate.net Specifically, the C-terminal pleckstrin homology (PH) domain of POB1 is required for this binding. nih.govnih.gov This interaction is essential for the proper localization and/or stability of POB1 at the cell tips. nih.govuni.lu

POB1 also functions downstream of the small G protein Ral . embopress.orgnih.gov While a direct interaction between POB1 and Ral has not been definitively established, POB1 forms a complex with the Ral-binding protein 1 (RalBP1 ), an effector of Ral. embopress.orgcellsignal.comuniprot.org This trimeric complex of Ral, RalBP1, and POB1 is implicated in the regulation of receptor-mediated endocytosis. embopress.orgcellsignal.com The binding of POB1 to RalBP1 occurs at the C-terminal region of POB1 and does not interfere with RalBP1's interaction with Ral. uniprot.org

Table 1: POB1 Interactions with Small GTPases and their Regulators

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process
Cdc42 Regulation of actin cytoskeleton C-terminal PH domain Actin organization, Polarized cell growth

Association with Actin Cytoskeleton Regulators (e.g., Formins)

POB1 is a key player in organizing the actin cytoskeleton, primarily through its interactions with formins. In fission yeast, POB1 binds to the formin For3 , a protein responsible for the assembly of actin cables. nih.govresearchgate.netnih.gov This interaction is mediated by the N-terminal sterile alpha motif (SAM) domain of POB1. nih.govnih.gov By binding to both Cdc42 and For3, POB1 acts as a scaffold, facilitating the Cdc42-mediated activation of For3 and its localization to the cell tips, thereby promoting actin cable formation. nih.govresearchgate.netmolbiolcell.org The polarisome complex, which includes POB1, Cdc42, and Bud6, is crucial for recruiting and activating For3 at sites of polarized growth. oup.com

Table 2: POB1 Interactions with Actin Cytoskeleton Regulators

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process

Engagement with Ubiquitin Pathway Components (e.g., E3 Ligases, Cullins)

In plants, POB1 has been identified as a BTB (Broad-Complex, Tramtrack and Bric à brac) domain-containing protein that functions as a component of a Cullin-3-based E3 ubiquitin ligase complex. plos.orgnih.govebi.ac.uk Specifically, the BTB domain of POB1 associates with Cullin-3 (CUL3) proteins. nih.govutoronto.ca This POB1-CUL3 complex targets the U-Box E3 ligase PUB17 for degradation, thereby negatively regulating plant immune responses. plos.orgnih.gov Dimerization of POB1 is critical for its function in this pathway. plos.org

Table 3: POB1 Interactions with Ubiquitin Pathway Components

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process
Cullin-3 (CUL3) Scaffold for E3 ubiquitin ligase complex BTB domain Protein ubiquitination, Plant immunity

Partnership with DNA Metabolism Proteins (e.g., DNA Polymerase alpha)

In the yeast Saccharomyces cerevisiae, POB1 was initially identified as a protein that binds to DNA polymerase alpha . ebi.ac.ukpnas.org This interaction suggests a role for POB1 in DNA metabolism. ebi.ac.uk In fact, mutations in the POB1 gene lead to defects in chromosome transmission, a phenotype also observed with mutations in DNA polymerase genes. pnas.org The gene encoding POB1 was found to be identical to CTF4 (CHL15), a gene known to be involved in defective DNA metabolism. tandfonline.com

Table 4: POB1 Interactions with DNA Metabolism Proteins

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process

Interactions with Adaptor Proteins (e.g., RalBP1, PAG2/ASAP1, Eps15)

POB1's role as a scaffold protein is further highlighted by its interactions with various adaptor proteins.

As mentioned earlier, POB1 binds to RalBP1 . embopress.orguniprot.org This interaction is crucial for Ral-mediated signaling and endocytosis. embopress.orgcellsignal.com

POB1 also forms a complex with PAG2/ASAP1 (Paxillin-associated protein with ARFGAP activity 2/ArfGAP with SH3 domain, ankyrin repeat and PH domain 1). nih.govatlasgeneticsoncology.orgwikigenes.org The interaction is mediated by the proline-rich motifs in the C-terminal region of POB1 binding to the SH3 domain of PAG2. nih.govatlasgeneticsoncology.org This interaction is involved in the regulation of cell migration by suppressing the inhibitory effect of PAG2 on paxillin (B1203293) recruitment to focal adhesions. nih.govatlasgeneticsoncology.org

The EH domain of POB1 facilitates interactions with proteins containing Asn-Pro-Phe (NPF) or, unusually, Asp-Pro-Phe (DPF) motifs. researchgate.netnih.govnih.gov A key binding partner through this domain is Eps15 (Epidermal growth factor receptor pathway substrate 15), a protein involved in clathrin-mediated endocytosis. embopress.orgresearchgate.netnih.gov The POB1 EH domain binds to the DPF-rich region at the C-terminus of Eps15. researchgate.netnih.govnih.gov POB1 also interacts with another EH domain-containing protein, epsin , which is also involved in endocytosis. embopress.orgwikigenes.org

Table 5: POB1 Interactions with Adaptor Proteins

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process
RalBP1 (RLIP76) Ral effector, GTPase-activating protein C-terminal region Receptor-mediated endocytosis, Signal transduction
PAG2/ASAP1 Paxillin-associated ARFGAP C-terminal proline-rich motifs Cell migration, Focal adhesion dynamics
Eps15 Endocytic adaptor protein EH domain Receptor-mediated endocytosis
Epsin Endocytic accessory protein EH domain Receptor-mediated endocytosis

Modulators of Stress Response Pathways (e.g., Hsf-1, RLIP76)

POB1 is also implicated in the regulation of cellular stress responses. It interacts with RLIP76 (also known as RalBP1), a transporter involved in the efflux of glutathione (B108866) conjugates and chemotherapeutic drugs. portlandpress.comnih.gov The overexpression of POB1 inhibits the transport function of RLIP76, leading to the accumulation of cytotoxic compounds and the induction of apoptosis. nih.gov The interaction occurs through the C-terminal coiled-coil region of POB1 binding to RLIP76. nih.govmdpi.com

Furthermore, POB1 can form a trimeric complex with RLIP76 and the Heat shock factor-1 (Hsf-1) , a key transcriptional regulator of the heat shock response. nih.gov Both POB1 and Hsf-1 can inhibit the transport activity of RLIP76. nih.gov This suggests a role for POB1 in coordinating stress responses and drug sensitivity.

Table 6: POB1 Interactions with Stress Response Modulators

Interacting Protein Function of Interacting Protein Domain of POB1 Involved Cellular Process
RLIP76 (RalBP1) Transporter of glutathione conjugates and drugs C-terminal coiled-coil region Stress response, Apoptosis, Drug transport

Functional Consequences of this compound Complex Formation

The formation of protein complexes with POB1 is not merely structural but leads to significant functional outcomes that regulate fundamental cellular activities. These consequences range from orchestrating the architecture of the cytoskeleton to controlling cell fate in response to stress.

Regulation of Cytoskeleton and Cell Polarity: In fission yeast (Schizosaccharomyces pombe), POB1 is a critical component in the Cdc42-mediated pathway that governs cell shape and polarized growth. uni.lunih.gov The interaction between the POB1 PH domain and the GTPase Cdc42 is essential for the proper localization and/or stability of POB1 at the growing cell tips. uni.lunih.govmolbiolcell.org In turn, POB1, through its SAM domain, binds the formin For3, a protein responsible for assembling actin cables. uni.lumolbiolcell.orgnih.gov This ternary complex is proposed to facilitate the activation of For3 by Cdc42, thereby promoting actin cable formation necessary for cellular elongation. uni.lumolbiolcell.orgnih.gov Disruption of these interactions leads to severe defects in the actin cytoskeleton, mirroring those seen in certain cdc42 mutants. nih.govresearchgate.net

Modulation of Cell Migration: In mammalian cells, POB1 is involved in regulating cell movement through its interaction with PAG2 (also known as ASAP1), a paxillin-associated protein. nih.gov This interaction is mediated by the proline-rich motifs in POB1 and the SH3 domain of PAG2. nih.govwikigenes.org Research has shown that while PAG2 expression can inhibit fibronectin-dependent cell migration, co-expression with POB1 counteracts this inhibitory effect. nih.gov This suggests that the POB1-PAG2 complex plays a key role in the dynamics of focal adhesions and the regulation of cell migration. nih.govresearchgate.net

Control of Endocytosis: POB1 functions as an important regulator of receptor-mediated endocytosis, a process vital for nutrient uptake, cell signaling, and membrane recycling. This role is executed through its interactions with RalBP1 and core endocytic machinery components like Eps15 and Epsin. nih.govembopress.org The EH domain of POB1 binds directly to Eps15 and Epsin. nih.govembopress.org While most EH domains recognize NPF (Asn-Pro-Phe) motifs, the POB1 EH domain exhibits unusual specificity by also binding to DPF (Asp-Pro-Phe) motifs, which are abundant in the C-terminus of Eps15. nih.govresearchgate.netnih.gov The formation of a complex involving Ral, RalBP1, POB1, and Eps15/Epsin is believed to transmit signals from activated cell surface receptors to the endocytic machinery, thereby regulating the internalization of ligands such as EGF and insulin (B600854). wikigenes.orgembopress.org

Regulation of Plant Immunity: In plants like Nicotiana benthamiana and Arabidopsis, POB1 functions as a negative regulator of plant immunity. plos.org It acts as a substrate adaptor for a Cullin-3 (CUL3)-based E3 ubiquitin ligase complex. plos.org POB1 utilizes its BTB/POZ domain to dimerize and to interact with both CUL3 and its target substrate, the Plant U-Box E3 ligase PUB17, a known positive regulator of the hypersensitive response programmed cell death (HR-PCD). plos.orgnih.gov By forming this complex, POB1 targets PUB17 for proteasomal degradation, thereby suppressing immune-related cell death and preventing an excessive defense response. plos.orgresearchgate.net

Spatial and Temporal Regulation of this compound Interactions

The interactions of POB1 are not static; they are meticulously controlled in both space and time to ensure that its functions are executed at the correct cellular location and at the appropriate moment. researchgate.netfrontiersin.org This regulation is crucial for processes that are dynamic by nature, such as the cell cycle and signal transduction. frontiersin.orgplos.org

Spatial Regulation: The subcellular localization of POB1 is a key determinant of its function and is often dynamically regulated.

In fission yeast, POB1 localization is tightly coupled to the cell cycle and cell polarity. During interphase, when the cell is elongating, Pob1p is found at the growing cell tips. nih.govnih.gov As the cell enters mitosis and prepares for division, POB1 translocates to the medial region, where it forms two split discs flanking the division plane during cytokinesis. nih.govnih.gov This dynamic relocalization is dependent on its interaction with Cdc42; mutations affecting the POB1-Cdc42 interaction disrupt the proper localization of POB1, leading to functional defects. nih.gov

In plant cells, the function of POB1 in suppressing immune responses is spatially confined to the nucleus. plos.org Both POB1 and its interaction partner, PUB17, are found in the nucleus, and this nuclear co-localization is essential for POB1 to mediate the degradation of PUB17. plos.org Experiments have demonstrated that the nuclear localization of POB1 is vital for its ability to suppress HR-PCD. plos.org

Temporal Regulation: The formation and dissolution of POB1-containing complexes are regulated over time, allowing the cell to respond to changing conditions. frontiersin.org

The most striking example of temporal regulation is the cell-cycle-dependent localization of POB1 in fission yeast, which ensures its functions in cell elongation and cell separation are performed at the correct stages of cell division. nih.govembopress.org

Protein-protein interactions can be categorized as stable or transient. frontiersin.org POB1 participates in both. For instance, its role as a core component of a CUL3 E3 ligase complex in plants might represent a more stable interaction, required for the continuous turnover of its target. plos.org In contrast, its involvement in signal transduction cascades, such as those initiated by EGF receptor activation, likely involves more transient interactions, which are formed and disassembled rapidly to control the flow of information. uniprot.org The phosphorylation of POB1 upon EGF stimulation suggests a mechanism for the temporal control of its interactions in response to extracellular signals. uniprot.org

Roles of Pob1 Protein in Core Cellular Processes

Regulation of Cellular Morphology and Cytoskeletal Organization

The POB1 protein (Partner of Bem1) is a crucial regulator of cell shape and the internal scaffolding that determines it. In yeast models, particularly the fission yeast Schizosaccharomyces pombe, POB1's function is essential for maintaining the characteristic cylindrical morphology and for the proper execution of cell division. It is structurally homologous to the Boi1p and Boi2p proteins found in the budding yeast Saccharomyces cerevisiae. nih.gov POB1 contains several key protein domains: an N-terminal SH3 domain, a SAM domain, and a C-terminal PH (pleckstrin homology) domain, which dictate its interactions and localization within the cell. nih.govmolbiolcell.org

Impact on Cell Elongation and Polarity (Yeast Models)

Research in fission yeast has established that the pob1 gene is indispensable for cell growth and, specifically, for cellular elongation. nih.govmolbiolcell.org The loss of POB1 function causes a rapid halt to the normal process of polarized growth, where the cell extends from its tips. nih.gov Instead of elongating, cells defective in POB1 begin to swell, particularly around their midpoint, which ultimately results in a distorted, lemon-like shape. nih.govmolbiolcell.org This phenotype underscores POB1's essential role in directing the cellular machinery responsible for polarized cell wall synthesis and expansion. molbiolcell.org

During the interphase stage of the cell cycle, this compound localizes to the growing tips of the cell, the primary sites of elongation. nih.govmolbiolcell.org Overexpression of POB1 is also detrimental, leading to an inhibition of cell growth and causing the cells to become round and swollen, further highlighting its role in maintaining cell polarity. nih.gov

Influence on Cell Separation and Division (Yeast Models)

Beyond its role in cell elongation, POB1 is also vital for the final stage of cell division: the physical separation of the two daughter cells. nih.govmolbiolcell.orguniprot.org Studies using temperature-sensitive pob1 mutants have shown that even when the initial stages of division are complete, the cells fail to separate properly without functional POB1. nih.govmolbiolcell.org

During cytokinesis, POB1 relocates from the cell tips to the division plane. nih.gov Here, it forms a distinct structure of two split discs that flank the newly forming septum, which is the partition that divides the mother cell. nih.govmolbiolcell.org This localization pattern is similar to that of F-actin patches, suggesting a coordinated function in the final remodeling of the cell wall that allows for cell separation. nih.gov The For3/Pob1 complex, in particular, has been identified as essential for this process. tandfonline.com

Contributions to Actin Patch Dynamics and Cable Assembly (Yeast Models)

POB1 is deeply involved in organizing the actin cytoskeleton, which provides the tracks for polarized growth and intracellular transport. nih.govnih.gov Its subcellular localization closely mirrors that of F-actin patches, which are dynamic concentrations of actin filaments involved in endocytosis and cell wall construction. nih.gov During interphase, POB1 is found at the cell tips, and during mitosis, it moves to the medial region where the actin ring forms. nih.gov However, at the growing tips, POB1 forms a continuous layer rather than distinct patches. nih.govmolbiolcell.org

POB1's influence on the actin cytoskeleton is mediated through its interaction with the master regulator of cell polarity, the Rho GTPase Cdc42. nih.govnih.gov POB1 physically interacts with Cdc42 in a GTP-dependent manner, and this interaction is crucial for POB1's stability and localization. nih.govresearchgate.net Specifically, the PH domain of POB1 is required for binding to Cdc42. nih.govnih.gov

A key function of the POB1-Cdc42 interaction is the regulation of the formin For3, a protein responsible for assembling actin cables. nih.govnih.gov POB1 binds to For3 and is required for its proper localization at the cell tips. nih.govresearchgate.net It is proposed that POB1 facilitates the Cdc42-mediated activation of For3, which in turn stimulates the formation of actin cables necessary for polarized growth. nih.govresearchgate.net In line with this, mutant versions of pob1 show cytoskeletal defects similar to those seen in certain cdc42 mutants, including disorganized actin patches and a loss of actin cables. nih.govresearchgate.net

POB1 Mutant/Condition Observed Phenotype in Yeast Models Reference(s)
pob1 Gene Disruption (Loss of function)Cessation of cellular elongation; cells swell at the middle, assuming a lemon-like morphology; lethal. nih.govmolbiolcell.org
pob1-ts (Temperature-sensitive allele)Defective in cell separation at restrictive temperatures. nih.govmolbiolcell.org
pob1 OverexpressionInhibition of cell growth; cells become round and swollen. nih.gov
pob1-664 (Mutation in PH domain)Cytoskeletal defects similar to cdc42 mutants; loss of actin cables; exocyst localization defects. researchgate.netnih.gov
pob1ΔSAM (SAM domain deletion)Cytoskeletal defects similar to cdc42 mutants. nih.govresearchgate.net

Involvement in Membrane Trafficking and Endocytosis

POB1 also functions as a critical component in the complex network of membrane trafficking, which includes the processes of endocytosis (bringing material into the cell) and exocytosis (secreting material out of the cell). These pathways are essential for delivering proteins and lipids to their correct locations and for recycling cellular components.

Regulation of Receptor Recycling (Yeast, Human Homologs)

In yeast, POB1 is implicated in endosome organization and receptor recycling. pombase.org It functions downstream of the small G protein Ral, in a complex with RalBP1, to regulate receptor-mediated endocytosis. nih.gov The endocytic pathway delivers internalized molecules and membrane proteins to endosomes. From here, components can be targeted for degradation in the vacuole/lysosome or recycled back to the plasma membrane. tandfonline.com POB1's role appears to be part of the machinery that sorts and directs this traffic.

While POB1 is a yeast protein, it has functional homologs in humans. The human protein PAG2 (also known as ASAP1) is a paxillin-associated protein that interacts with the human homolog of POB1. nih.gov In human cell lines, the interaction between POB1 and PAG2 is involved in regulating cell migration, a process heavily dependent on the dynamic regulation of cell surface receptors and focal adhesions. nih.gov This suggests a conserved role for POB1 and its homologs in pathways that link cytoskeletal dynamics with membrane and receptor trafficking. nih.gov In yeast, Cdc42 and POB1 are also required for the correct transport and recycling of glucan synthases (e.g., Bgs1, Bgs4) to the plasma membrane, which is essential for cell wall construction. tandfonline.com

Role in Endosome Organization and Exocytosis Pathways (Yeast Models)

POB1 is directly involved in the regulation of exocytosis, the process by which secretory vesicles fuse with the plasma membrane to release their contents and deliver new proteins and lipids to the cell surface. pombase.orgjaponicusdb.org This function is tightly linked to its partnership with Cdc42. Both Cdc42 and POB1 are required for the proper function of the exocyst, a protein complex that tethers secretory vesicles to the plasma membrane at sites of polarized growth. nih.govtandfonline.com In pob1 mutant cells, the exocyst fails to localize correctly to the cell tips, leading to defects in polarized secretion. nih.gov

Furthermore, POB1 plays a role in maintaining the organization of endosomes. pombase.org In certain cdc42 mutant cells, a severe fragmentation of the vacuole and an accumulation of endosomes are observed. tandfonline.com Notably, the overexpression of pob1 can suppress this vacuole fragmentation, indicating its role in the trafficking pathway that leads from endosomes to the vacuole. nih.govtandfonline.com This suggests POB1 helps regulate multiple membrane traffic events downstream of Cdc42. nih.gov

Protein Interaction Partner(s) Cellular Process Reference(s)
POB1Cdc42Actin cable formation, For3 localization, Exocyst localization, Endosome organization nih.govresearchgate.netnih.gov
POB1For3Actin cable assembly nih.govresearchgate.net
POB1RalBP1Receptor-mediated endocytosis nih.gov
POB1 (human homolog)PAG2 (ASAP1)Cell migration nih.gov
POB1Rho3 (genetic interaction)Suppression of vacuole fragmentation, Exocyst localization nih.govtandfonline.com

Association with Clathrin-Mediated Endocytosis Components (Human Homologs)

The human homolog of POB1, known as RalBP1-associated Eps domain-containing protein 2 (REPS2), plays a significant role in the intricate process of clathrin-mediated endocytosis. ebi.ac.ukatlasgeneticsoncology.org This process is vital for the internalization of molecules from the cell surface, including growth factor receptors. ebi.ac.ukembopress.org REPS2/POB1 is a key component of a protein complex that modulates the endocytosis and subsequent downregulation of these receptors, thereby influencing cellular signaling pathways. atlasgeneticsoncology.org

The structure of REPS2/POB1 features two amino-terminal Eps15 homology (EH) domains. atlasgeneticsoncology.org These domains are crucial for protein-protein interactions and are characteristic of proteins involved in endocytosis. atlasgeneticsoncology.org Specifically, the EH domain of REPS2/POB1 directly binds to Eps15 and epsin, two proteins integral to clathrin-coated pits, which are the primary structures for clathrin-mediated endocytosis. atlasgeneticsoncology.orgembopress.org This interaction is mediated by the binding of the EH domain to the Asn-Pro-Phe (NPF) motifs present in the C-terminal region of epsin. atlasgeneticsoncology.org

The formation of this protein complex, including REPS2/POB1, Eps15, and epsin, is essential for the internalization of receptors. atlasgeneticsoncology.org The regulation of this complex is, in part, controlled by phosphorylation. For instance, phosphorylation of epsin can inhibit its binding to REPS2/POB1, leading to the disassembly of the complex and a subsequent inhibition of receptor-mediated endocytosis. atlasgeneticsoncology.org This dynamic regulation highlights the role of REPS2/POB1 as a scaffold protein that orchestrates the assembly and disassembly of the endocytic machinery. atlasgeneticsoncology.orgnih.gov Through these interactions, REPS2/POB1 is involved in the ligand-dependent endocytosis of critical receptors like the epidermal growth factor (EGF) and insulin (B600854) receptors. ebi.ac.ukembopress.org

Interacting ProteinFunction in EndocytosisBinding Motif/Domain on Partner
Eps15 Component of clathrin-coated pits, involved in receptor endocytosis. atlasgeneticsoncology.orgembopress.orgNPF motifs atlasgeneticsoncology.org
Epsin Component of clathrin-coated pits, binds to AP-2 and clathrin. atlasgeneticsoncology.orgplos.orgNPF motifs atlasgeneticsoncology.org
RalBP1 Downstream effector of Ral, involved in receptor-mediated endocytosis. nih.govNot specified

Participation in DNA Metabolism and Genome Maintenance (Saccharomyces cerevisiae)

In the budding yeast Saccharomyces cerevisiae, the protein POB1, also known as Ctf4, is a crucial player in maintaining the integrity of the genome through its involvement in various aspects of DNA metabolism. yeastgenome.orgebi.ac.ukuniprot.orgresearchgate.net It is recognized as a DNA polymerase alpha-binding protein and is essential for the accurate duplication of the genome. ebi.ac.ukuniprot.orgresearchgate.net

Function in DNA Replication Fidelity and Processivity

POB1 is an accessory factor for DNA polymerase alpha (Pol α), the enzyme responsible for initiating DNA synthesis during replication. ebi.ac.ukuniprot.orgelifesciences.org Pol α synthesizes short RNA-DNA primers that are subsequently elongated by other DNA polymerases. elifesciences.org POB1's interaction with Pol α is critical for this initial stage of DNA replication. cshl.edu The protein is thought to enhance the processivity of the DNA polymerase, which is its ability to remain associated with the DNA template and synthesize long stretches of DNA without dissociating. uniprot.org This function is vital for ensuring that the entire genome is replicated efficiently and accurately.

Impact on Chromosome Transmission and Segregation

POB1, also named Ctf4 for chromosome transmission fidelity protein 4, plays a direct role in ensuring the faithful segregation of chromosomes during cell division. yeastgenome.orguniprot.org Mutants lacking a functional POB1/Ctf4 gene exhibit increased rates of chromosome loss and nondisjunction, where sister chromatids fail to separate correctly. researchgate.net This leads to an abnormal number of chromosomes in the daughter cells, a condition known as aneuploidy, which is often detrimental. The primary mode of chromosome destabilization in ctf4 mutants is sister chromatid loss. researchgate.net POB1 is also required for sister chromatid cohesion, the process that holds the duplicated chromosomes together until they are ready to be segregated. yeastgenome.org

Interplay with DNA Damage Checkpoint Pathways

The cell cycle is equipped with surveillance mechanisms known as checkpoints, which can halt cell cycle progression in response to DNA damage, allowing time for repair. POB1/Ctf4 is involved in the DNA damage response pathway. asm.orgpsu.edumdpi.com When DNA damage occurs, checkpoint proteins are activated to signal a cell cycle arrest. embopress.orgelifesciences.org POB1/Ctf4 interacts with components of the DNA damage checkpoint machinery. mdpi.com For instance, the yeast protein Dpb11, which is involved in both DNA replication and the checkpoint response, interacts with the checkpoint protein Ddc1. nih.gov Dpb11 is required for loading DNA polymerase α onto the DNA, highlighting a link between replication and the checkpoint. nih.gov The absence of a functional POB1/Ctf4 makes cells more sensitive to DNA damaging agents, and double mutants of ctf4 and other DNA repair genes, such as rad52, show severe growth defects, underscoring POB1's role in DNA metabolism and repair. researchgate.net

ProcessKey Interacting Proteins/ComplexesPhenotype of pob1/ctf4 Mutant
DNA Replication DNA polymerase alpha (Pol α) ebi.ac.ukuniprot.orgDefective DNA metabolism ebi.ac.ukresearchgate.net
Chromosome Segregation Kinetochore proteins (e.g., Cbf2p, Mcm21p) yeastgenome.orguniprot.orgIncreased chromosome loss and nondisjunction yeastgenome.orgresearchgate.net
DNA Damage Response Rad53, Ddc1, Dpb11 mdpi.comnih.govuniprot.orgIncreased sensitivity to DNA damaging agents researchgate.net

Modulation of Plant Immune Responses and Cell Death Pathways (Plant Models)

In plants, a homolog of POB1 plays a critical role in regulating the immune system, particularly in controlling a form of programmed cell death known as the hypersensitive response (HR). nih.govwalshmedicalmedia.comnih.gov The HR is a rapid, localized cell death at the site of pathogen infection, which serves to restrict the pathogen's growth and spread. walshmedicalmedia.comnih.gov

Negative Regulation of Hypersensitive Response Programmed Cell Death (HR-PCD)

POB1 in plants functions as a negative regulator of HR-PCD. nih.govresearchgate.net This means that it acts to suppress or dampen the cell death response. nih.gov In plant models such as Nicotiana benthamiana and tobacco, reducing the activity of POB1 leads to an accelerated and more pronounced HR-PCD when challenged with pathogens. nih.gov Conversely, increasing the levels of POB1 attenuates or lessens the HR-PCD. nih.gov

This regulatory function is crucial for the plant's survival, as an uncontrolled or overly sensitive HR can be detrimental to the plant itself. nih.gov POB1 achieves this suppression through its activity as part of a BTB domain E3 ligase complex. nih.gov This complex targets other proteins for degradation via the proteasome. A key target of POB1-mediated degradation is the Plant U-Box E3 ligase PUB17, which is a known positive regulator of plant innate immunity. nih.govresearchgate.net By targeting PUB17 for degradation, POB1 effectively puts the brakes on the immune response and prevents excessive cell death. nih.gov The dimerization of POB1 and its localization to the nucleus are essential for this suppressive function. nih.gov

Plant ModelEffect of Reduced POB1 ActivityEffect of Increased POB1 ActivityTarget of POB1-mediated Degradation
Nicotiana benthamiana Accelerated HR-PCD nih.govAttenuated HR-PCD nih.govPUB17 nih.govresearchgate.net
Tobacco Accelerated HR-PCD nih.govAttenuated HR-PCD nih.govPUB17 nih.govresearchgate.net
Apple Not specifiedSuppresses plant pathogen resistance scispace.comNot specified

Mechanisms of Ubiquitin-Proteasome System-Mediated Degradation of Immune Regulators (e.g., PUB17)

The ubiquitin-proteasome system (UPS) is a primary pathway for controlled protein degradation, crucial for eliminating misfolded proteins and regulating the levels of key cellular factors. creative-diagnostics.comnih.gov In plants, a direct mechanism involving a POB1-like protein in the UPS has been elucidated. The BTB/POZ domain-containing protein POB1 acts as a substrate adaptor for a CULLIN3-based E3 ubiquitin ligase. nih.govplos.org This complex targets the Plant U-Box (PUB) E3 ligase PUB17, a known positive regulator of plant immunity, for degradation via the proteasome. nih.govfrontiersin.orgplos.org

The process unfolds within the nucleus, where POB1 interacts with PUB17, leading to its ubiquitination and subsequent degradation. nih.govoup.com This action effectively suppresses immune responses, including the hypersensitive response programmed cell death (HR-PCD), which is a defense mechanism to restrict pathogen spread. nih.govnih.gov Research in Nicotiana benthamiana and tobacco shows that reduced POB1 activity leads to accelerated cell death, while increased POB1 levels diminish it. nih.govnih.gov The dimerization of POB1 is essential for its ability to mediate the turnover of PUB17 and suppress cell death. nih.govfigshare.com This positions POB1 as a critical negative regulator of plant innate immunity, fine-tuning the balance between an effective defense and cellular self-destruction. nih.govplos.orgnih.gov

Component Function in the POB1-PUB17 Pathway Organism/System
POB1 Acts as a substrate adaptor for an E3 ligase, targeting PUB17 for degradation. nih.govnih.govPlants (Nicotiana, Arabidopsis)
PUB17 A positive regulator of plant immunity, targeted for degradation by the POB1-containing E3 ligase complex. nih.govfrontiersin.orgPlants
Ubiquitin-Proteasome System The cellular machinery that executes the degradation of ubiquitinated PUB17. creative-diagnostics.comnih.govPlants
Nucleus The subcellular location of the POB1-PUB17 interaction and subsequent degradation. nih.govoup.comPlants

In mammalian systems, the POB1 homolog, REXO4, is primarily characterized as a 3'-5' exonuclease involved in nucleic acid metabolism and has not been directly linked to the ubiquitin-mediated degradation of specific immune regulators in the same manner as its plant counterpart. wikipedia.orggenecards.org

Role in Pathogen Susceptibility Modulation

POB1's role as a negative regulator of immunity directly impacts a plant's susceptibility to pathogens. By promoting the degradation of the pro-immune protein PUB17, POB1 effectively dampens the plant's defense mechanisms. nih.govplos.org Consequently, reduced POB1 activity in plants like Nicotiana benthamiana enhances resistance to a range of pathogens, including the bacterium Pseudomonas syringae and the oomycete Phytophthora infestans. plos.org Conversely, overexpression of POB1 can increase susceptibility. plos.org

In Arabidopsis thaliana, two redundant BTB domain-containing proteins, POB1 and POB2, have been identified as negative regulators of defense. cdnsciencepub.com A double mutant lacking both POB1 and POB2 showed heightened resistance to the fungal pathogen Botrytis cinerea and the oomycete Hyaloperonospora arabidopsidis. cdnsciencepub.com This suggests that POB1's function in modulating pathogen susceptibility is a conserved mechanism in plants. cdnsciencepub.comresearchgate.netscispace.com

In mammalian cells, while a direct role for REXO4 (POB1) in pathogen susceptibility is less clear, its function in maintaining genome integrity is critical. genecards.orgbiorxiv.org Many pathogens, particularly viruses, exploit the host's DNA replication and repair machinery. Therefore, proper function of proteins like REXO4 could indirectly influence the cellular environment and its susceptibility to infection. Furthermore, some studies have linked REXO4 to immune infiltration in the context of cancer, suggesting it may have immunoregulatory functions that could be relevant to pathogen response. nih.govnih.gov

Organism POB1/REXO4 Function Effect on Pathogen Interaction Pathogen Examples
Nicotiana benthamiana Negative regulator of immunity. plos.orgSilencing POB1 reduces pathogen growth and colonization. plos.orgPhytophthora infestans, Pseudomonas syringae
Arabidopsis thaliana Redundant negative regulator of defense (with POB2). cdnsciencepub.comDouble knockout of pob1 and pob2 enhances resistance. cdnsciencepub.comBotrytis cinerea, Hyaloperonospora arabidopsidis
Mammals Maintenance of genome integrity; potential immunoregulatory role. genecards.orgbiorxiv.orgnih.govIndirectly influences the cellular environment for pathogen replication. nih.govnih.govNot directly studied

Influence on Cell Migration and Adhesion (Mammalian Models)

In mammalian systems, POB1/REXO4 has been implicated in the regulation of cell migration and adhesion, primarily in the context of cancer progression. Studies on hepatocellular carcinoma (HCC) have shown that REXO4 is often upregulated in tumor tissues and that its expression level correlates with tumor progression. nih.gov

Laboratory experiments using HCC cell lines demonstrated that silencing REXO4 through RNA interference resulted in significantly impaired cell migration and invasion. nih.gov Wound-healing assays confirmed that the knockdown of REXO4 suppressed the closure of an artificial "wound" in a cell monolayer, a hallmark of reduced collective cell migration. nih.gov While the precise molecular mechanisms are still under investigation, these findings indicate that REXO4 plays a role in promoting the motility of cancer cells. nih.gov The extracellular matrix (ECM) provides a scaffold for migrating cells, and the interplay between cell adhesion molecules and the ECM is crucial for movement. plos.orgbham.ac.uk It is hypothesized that REXO4 may influence the expression or function of proteins involved in cell-cell or cell-matrix adhesion. nih.govresearchgate.net

Contribution to Cellular Stress Response and Apoptotic Pathways (Mammalian Models)

POB1/REXO4 is involved in fundamental cellular processes that are tightly linked to the cellular stress response and apoptosis (programmed cell death). ebi.ac.uk Its primary known function as a 3'-5' exonuclease involves it in DNA repair and RNA processing, pathways that are critical for responding to genotoxic stress. wikipedia.orggenecards.org

Recent research has demonstrated that REXO4 is required for proper cell cycle progression. biorxiv.orgbiorxiv.orgnih.gov Depletion of REXO4 in human cell lines leads to an arrest in the G1/S phase of the cell cycle and a reduction in cell viability, ultimately triggering apoptosis. biorxiv.orgbiorxiv.orgnih.gov This suggests that REXO4 is essential for maintaining genomic stability, and its absence constitutes a significant cellular stress that activates apoptotic pathways. biorxiv.orgbiorxiv.org

The unfolded protein response (UPR) is a key cellular stress response pathway activated by an accumulation of misfolded proteins in the endoplasmic reticulum. nih.gov While a direct role for REXO4 in the UPR has not been fully established, the general cellular stress caused by its depletion can feed into apoptotic pathways that are also regulated by the UPR, such as those involving the Bcl-2 family of proteins and caspases. nih.govmdpi.com The integrated stress response (ISR) is a broader pathway that converges on the phosphorylation of the eukaryotic translation initiation factor 2 alpha (eIF2α), leading to a global reduction in protein synthesis to conserve resources and manage stress. mdpi.comembopress.org Severe or prolonged stress that cannot be resolved by the ISR often results in apoptosis. embopress.org The requirement of REXO4 for cell viability places it as a key protein whose loss induces a stress state that culminates in apoptosis. biorxiv.orgbiorxiv.org

Cellular Process Role of POB1/REXO4 Consequence of Depletion/Dysfunction
Cell Cycle Progression Required for proper progression, particularly through the G1/S transition. biorxiv.orgbiorxiv.orgG1/S phase arrest, reduced cell proliferation. biorxiv.orgbiorxiv.orgnih.gov
Cell Viability Essential for cell survival. biorxiv.orgbiorxiv.orgReduced viability and induction of apoptosis. biorxiv.orgbiorxiv.orgnih.gov
DNA/RNA Metabolism Functions as a 3'-5' exonuclease, likely involved in DNA repair and RNA processing. wikipedia.orggenecards.orgPotential accumulation of DNA damage or aberrant RNA, leading to cellular stress. genecards.org

Genetic and Molecular Methodologies in Pob1 Protein Research

Genetic Perturbation Techniques

Genetic perturbation techniques, which involve the targeted manipulation of a gene's expression or function, have been instrumental in uncovering the essential nature and specific functions of POB1.

Gene disruption studies, a form of gene knockout, are designed to completely inactivate a gene to observe the resulting phenotype, thereby inferring the gene's function. news-medical.netnumberanalytics.com In research on the fission yeast Schizosaccharomyces pombe, the pob1 gene was demonstrated to be essential for cell viability through gene disruption. nih.govmolbiolcell.org

Researchers performed this by replacing a significant portion of the pob1 open reading frame (ORF) in a diploid yeast strain with a ura4+ selectable marker. nih.gov When these heterozygous diploid cells (pob1+ / pob1::ura4+) were induced to sporulate and undergo meiosis, the resulting haploid spores were dissected. The analysis showed that no viable haploid colonies grew from spores containing the disrupted pob1::ura4+ allele, while spores with the wild-type pob1+ gene grew normally. nih.govmolbiolcell.org This finding unequivocally established that POB1 function is indispensable for cell growth in fission yeast. nih.govmolbiolcell.org

To study essential genes without causing immediate lethality, researchers often create conditional mutants, such as temperature-sensitive (ts) alleles. These alleles produce a functional protein at a permissive temperature but a non-functional or unstable protein at a higher, restrictive temperature. researchgate.net

A temperature-sensitive allele of pob1, named pob1-664, was generated in S. pombe through in vitro mutagenesis using the polymerase chain reaction (PCR). nih.govmolbiolcell.org The resulting mutant strain grew normally at the permissive temperature of 25°C but showed severe growth inhibition at the restrictive temperature of 37°C. molbiolcell.org Shifting the pob1-664 mutant cells to the restrictive temperature caused a rapid cessation of cell elongation. The cells were no longer able to maintain their normal rod shape, instead swelling in the middle and ultimately taking on a lemon-like morphology. nih.govmolbiolcell.org This phenotype highlighted the critical role of Pob1p in maintaining polarized cell growth and also revealed its importance for cell separation during cytokinesis. nih.govmolbiolcell.org

Mutant Allele Organism Methodology Phenotype at Restrictive Temperature (37°C) Inferred Function Citations
pob1-664S. pombeIn-vitro PCR MutagenesisGrowth inhibition, cessation of cell elongation, swelling, lemon-like morphology, defects in cell separation.Essential for polarized cell growth and cell separation. nih.govmolbiolcell.orgresearchgate.net

Overexpression studies, where a gene is expressed at higher-than-normal levels, can reveal functions by exaggerating its effect or causing a dominant-negative phenotype. In S. pombe, the pob1 gene was placed under the control of an inducible nmt1 promoter. nih.gov Inducing high levels of POB1 expression led to the inhibition of cell growth and caused the cells to lose their polarity, becoming round and swollen. nih.govmolbiolcell.org

In the plant Nicotiana benthamiana, transient overexpression of NbPOB1 and its Arabidopsis thaliana ortholog, AtPOB1, was used to investigate its role in plant immunity. plos.orgnih.gov When overexpressed, POB1 was found to suppress hypersensitive response-programmed cell death (HR-PCD), a key defense mechanism against pathogens. plos.orgnih.gov This suppression occurred in response to multiple triggers, indicating POB1 is a negative regulator of plant immune signaling. plos.orgnih.gov

Functional complementation is a definitive test to confirm that a specific gene is responsible for a mutant phenotype. In the case of the pob1-664 ts mutant, introducing a plasmid carrying the wild-type pob1+ gene successfully rescued the temperature-sensitive growth defect, confirming that the observed phenotypes were indeed caused by the mutation in the pob1 gene. molbiolcell.org

Gene silencing is a technique used to transiently reduce the expression of a target gene, often referred to as a "knockdown." news-medical.net Virus-Induced Gene Silencing (VIGS) is a powerful reverse genetics tool used in plants that exploits their natural antiviral defense mechanisms to silence specific host genes. plos.orglongdom.orgcabidigitallibrary.org

To study POB1 function in N. benthamiana, researchers used a VIGS system based on the Tobacco Rattle Virus (TRV). plos.org Non-overlapping fragments of the NbPOB1 gene sequence were inserted into the TRV vector, which was then introduced into the plant via Agrobacterium-mediated infiltration. plos.org The plant's defense system recognizes the viral RNA and degrades it, along with the homologous endogenous NbPOB1 mRNA, resulting in specific gene silencing. plos.orgencyclopedia.pub

The silencing of NbPOB1 led to accelerated and enhanced HR-PCD in response to various pathogen-associated molecules. plos.org Furthermore, POB1-silenced plants showed increased resistance to pathogens, including significantly reduced colonization by the late blight pathogen Phytophthora infestans. plos.org These results provided strong loss-of-function evidence that POB1 acts as a negative regulator of plant immunity. plos.org

Technique Organism Vector Key Findings Inferred Function Citations
VIGSN. benthamianaTobacco Rattle Virus (TRV)Silencing NbPOB1 accelerated HR-PCD and enhanced resistance to P. infestans.Negative regulator of plant immune responses and programmed cell death. plos.org

Overexpression Systems and Functional Complementation

Biochemical and Biophysical Characterization

While genetic methods reveal the in-vivo importance of a gene, biochemical and biophysical characterization of the purified protein is necessary to understand its molecular mechanism.

The study of a protein's activity in a controlled, cell-free environment requires its purification away from other cellular components. promega.co.uk Recombinant POB1 protein has been successfully purified for in vitro studies. nih.gov

Following expression, the protein is isolated and purified using standard chromatography techniques. nih.gov To study its function in a membrane-like environment, the purified this compound was reconstituted into proteoliposomes. This process involves mixing the purified protein with lipids to form artificial vesicles that incorporate the protein. nih.govsynthelis.com

Specifically, purified recombinant POB1 was added to a sonicated emulsion of cholesterol and phospholipids (B1166683) (soybean asolectin) in a specialized liposome (B1194612) reconstitution buffer. nih.gov The mixture also contained the mild, non-ionic detergent polidocanol. nih.gov The spontaneous formation of unilamellar vesicles, or liposomes, containing the this compound was initiated by the addition of SM-2 Biobeads, which sequester the detergent. nih.gov These POB1-containing proteoliposomes could then be isolated and used in cell-free assays, for instance, to demonstrate that POB1 directly inhibits the transport activity of its binding partner, Ralbp1. nih.gov

Protein-Protein Interaction Assays (e.g., Yeast Two-Hybrid, Co-Immunoprecipitation, Pull-down Assays)

The intricate cellular functions of POB1 are orchestrated through a complex network of protein-protein interactions. A variety of sophisticated assays have been employed to identify and characterize these interactions, providing crucial insights into the molecular pathways in which POB1 participates.

Yeast Two-Hybrid (Y2H) System:

The yeast two-hybrid system has been a cornerstone in discovering novel POB1 interactors. In this genetic method, a "bait" protein (a POB1 construct) is fused to a DNA-binding domain (DBD), while potential "prey" proteins from a cDNA library are fused to a transcriptional activation domain (AD). An interaction between the bait and prey proteins in the yeast nucleus reconstitutes a functional transcription factor, driving the expression of a reporter gene and allowing for the identification of interacting partners.

One of the earliest applications of this technique led to the identification of POB1 itself as a partner of Ral-binding protein 1 (RalBP1), a putative effector of the small GTPase Ral. researchgate.net Subsequent Y2H screens have expanded the known interactome of POB1. For instance, a screen for POB1-binding proteins identified its interaction with the mouse protein ASAP1, a homolog of the human paxillin-associated protein PAG2. nih.gov

In the context of plant biology, Y2H assays were instrumental in demonstrating the interaction between the Nicotiana benthamiana POB1 (NtPOB1) and the U-box protein NtPUB17. plos.orgplos.orgresearchgate.net This interaction is critical for the regulation of immune responses. plos.orgnih.gov Furthermore, Y2H studies have revealed that POB1 can form homodimers and heterodimers with its paralog, POB2, through their BTB domains. researchgate.net The dimerization of POB1 has been shown to be crucial for its function in suppressing programmed cell death. plos.org Specifically, a D146A mutation in the BTB/POZ domain of POB1 significantly reduces its dimerization efficiency in yeast. plos.orgplos.org

The Y2H system has also been used to map specific domains involved in these interactions. For example, the C-terminal region of the fission yeast POB1, which contains a PH domain, was found to interact with Cdc42. nih.gov Conversely, the N-terminal region of POB1, containing SH3 and SAM domains, is involved in its interaction with For3. nih.gov

Co-Immunoprecipitation (Co-IP):

Co-immunoprecipitation is a powerful technique used to validate protein-protein interactions within the native cellular environment. This antibody-based method involves immunoprecipitating a target protein ("bait") from a cell lysate and then using techniques like Western blotting to detect any associated proteins ("prey") that have been co-precipitated.

Co-IP experiments have provided strong evidence for the in vivo association of POB1 with its interacting partners. For example, the interaction between NtPOB1 and NtPUB17, initially identified by Y2H, was confirmed in planta using Co-IP. plos.orgplos.orgresearchgate.net Similarly, the interaction between fission yeast POB1 and the formin For3 has been demonstrated through Co-IP. nih.gov

This technique has also been crucial in understanding the role of post-translational modifications and specific protein states in mediating interactions. For instance, Co-IP studies have shown that POB1 preferentially binds to the active, GTP-bound form of Cdc42. nih.gov Furthermore, Co-IP has been used to demonstrate the dimerization of POB1 in planta, where a mutation (D146A) that disrupts dimerization also impairs its ability to co-immunoprecipitate with itself. plos.orgplos.orgfigshare.com

Pull-down Assays:

Pull-down assays are an in vitro method used to detect direct physical interactions between two or more proteins. In a typical pull-down assay, a purified "bait" protein, often tagged with an affinity tag like Glutathione-S-Transferase (GST) or a HaloTag, is immobilized on beads. promega.com A cell lysate or a solution containing a purified "prey" protein is then incubated with the immobilized bait. If the prey protein binds to the bait, it will be "pulled down" with the beads and can be detected by Western blotting. promega.comthermofisher.com

Pull-down assays have been extensively used to confirm and characterize POB1 interactions. For example, GST pull-down assays have demonstrated the direct binding of POB1 to the SH3 domain of PAG2. nih.gov These assays have also been instrumental in mapping the specific regions of interaction. Progressive deletions of the C-terminal region of Eps15, fused to GST, were used in pull-down assays to identify the minimal region required for binding to POB1. nih.gov

Furthermore, pull-down assays have been employed to study the interaction of POB1 with Cdc42, showing that POB1 preferentially interacts with the constitutively active (GTP-bound) form of Cdc42. nih.gov This technique has also been used to investigate the consequences of mutations on protein interactions. For instance, mutations in specific lysine (B10760008) residues of the POB1 EH domain were shown to affect its interaction with Eps15 in pull-down experiments. nih.gov

Assay Type Interacting Partners of POB1 Key Findings References
Yeast Two-Hybrid RalBP1, ASAP1 (PAG2 homolog), NtPUB17, POB2, Cdc42, For3 Identification of novel interactors, demonstration of homo- and hetero-dimerization, mapping of interaction domains. researchgate.netnih.govplos.orgplos.orgresearchgate.netnih.govresearchgate.netnih.gov
Co-Immunoprecipitation NtPUB17, For3, Cdc42 (GTP-bound), POB1 (dimerization) In vivo validation of interactions, demonstration of interaction with specific protein states, confirmation of dimerization. plos.orgplos.orgresearchgate.netnih.govnih.govfigshare.com
Pull-down Assays PAG2, Eps15, Cdc42 (GTP-bound) Confirmation of direct physical interactions, mapping of binding sites, investigation of the effects of mutations on interactions. nih.govnih.govnih.govthebiogrid.orgthebiogrid.org

Structural Analysis Techniques (e.g., NMR, Cryo-EM, X-ray Crystallography)

Understanding the three-dimensional structure of POB1 is paramount to elucidating its function at a molecular level. Several high-resolution structural biology techniques have been employed to investigate the architecture of POB1 and its domains.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is a powerful technique for determining the structure of proteins in solution, providing insights into their dynamics and interactions. libretexts.org This method relies on the magnetic properties of atomic nuclei. libretexts.org

Cryo-Electron Microscopy (Cryo-EM):

Cryo-electron microscopy (cryo-EM) is an increasingly prominent technique for determining the structure of large protein complexes and assemblies at near-atomic resolution. nih.govbiorxiv.org In cryo-EM, samples are flash-frozen in vitreous ice, preserving their native conformation, and then imaged with an electron microscope. nih.govbiorxiv.org

X-ray Crystallography:

X-ray crystallography is a technique used to determine the three-dimensional atomic and molecular structure of a crystal. libretexts.orgnih.govwikipedia.org A crystalline form of the protein is irradiated with X-rays, and the resulting diffraction pattern is used to calculate a three-dimensional map of electron density, from which the atomic structure can be modeled. nih.govwikipedia.org

Although a crystal structure of the full-length this compound is not yet available in the Protein Data Bank, X-ray crystallography has been instrumental in determining the structures of its interacting partners and homologous domains. This information is crucial for understanding the structural basis of POB1's interactions. youtube.com The availability of high-resolution crystal structures of proteins that interact with POB1 allows for more targeted mutagenesis studies and a deeper understanding of the molecular interfaces involved in complex formation.

Technique POB1 Domain/Complex Studied Key Structural Insights References
NMR Spectroscopy Human POB1 EH domain Consists of two EF-hand motifs, the second of which binds calcium. Detailed view of the peptide-binding hydrophobic pocket. rcsb.orgnih.govembl.de
Cryo-EM CMG-Ctf4/POB1 complex Provided insights into the architecture of the replisome and the organizational role of Ctf4/POB1. rcsb.orgelifesciences.orgebi.ac.uk
X-ray Crystallography Interacting partners and homologous domains Provides high-resolution structural information crucial for understanding interaction interfaces. libretexts.orgnih.govwikipedia.orgyoutube.comutmb.eduresearchoutreach.orgucl.ac.uk

Cell Biological and Imaging Approaches

Confocal Microscopy for Subcellular Localization and Dynamics

Confocal microscopy is an advanced optical imaging technique that allows for the creation of high-resolution, three-dimensional images of biological samples. By using a pinhole to eliminate out-of-focus light, confocal microscopy provides enhanced contrast and optical sectioning capabilities compared to conventional widefield microscopy. This technique has been invaluable for studying the subcellular localization and dynamic behavior of POB1.

In the fission yeast Schizosaccharomyces pombe, green fluorescent protein (GFP)-tagged Pob1p has been visualized using confocal microscopy. molbiolcell.orgnih.gov These studies revealed a dynamic localization pattern throughout the cell cycle. During interphase, Pob1p is localized to the cell tips, which are the sites of active cell growth. molbiolcell.orgnih.gov As cells enter mitosis and prepare for division, Pob1p relocates to the medial region of the cell, near the division plane. molbiolcell.orgnih.gov This localization pattern is similar to that of F-actin patches, suggesting a role for POB1 in cytoskeletal organization and polarized growth. molbiolcell.orgnih.gov

In plant cells, confocal microscopy has been used to determine the subcellular localization of POB1 in Nicotiana benthamiana. plos.org These studies have shown that GFP-POB1 is localized to the nucleus. plos.org The nuclear localization of POB1 was found to be essential for its function in suppressing programmed cell death (HR-PCD). plos.orgnih.gov When a nuclear exclusion signal (NES) was fused to GFP-POB1, the protein was excluded from the nucleus, and its ability to suppress HR-PCD was abolished. plos.org Confocal imaging has also been used to demonstrate the co-localization of POB1 and its interacting partner, PUB17, in the nucleus. plos.orgnih.gov

Organism POB1 Localization Key Findings References
Schizosaccharomyces pombe Cell tips (interphase), medial region (cytokinesis) Dynamic localization throughout the cell cycle, co-localization with sites of polarized growth. nih.govmolbiolcell.orgnih.gov
Nicotiana benthamiana Nucleus Nuclear localization is essential for its function in suppressing programmed cell death. Co-localizes with PUB17 in the nucleus. plos.orgnih.gov

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is a powerful laser-based technology used for cell counting, sorting, and biomarker detection. thermofisher.combiocompare.com In the context of cell cycle analysis, flow cytometry is used to measure the DNA content of individual cells within a population. thermofisher.comabcam.comresearchgate.net Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, meaning the amount of fluorescence is directly proportional to the amount of DNA. biocompare.comabcam.com This allows for the discrimination of cells in different phases of the cell cycle: G0/G1 (with 2N DNA content), S (with intermediate DNA content), and G2/M (with 4N DNA content). thermofisher.comabcam.com

While there are no direct studies using flow cytometry to analyze the cell cycle in relation to POB1, research on POB1's role in cell cycle-related processes suggests the utility of this technique. For instance, in fission yeast, mutations in pob1 lead to defects in cell elongation and separation, processes that are tightly linked to cell cycle progression. molbiolcell.orgnih.gov Flow cytometry could be employed to precisely quantify the distribution of cells in different cell cycle phases in pob1 mutant strains compared to wild-type cells, potentially revealing cell cycle arrest points or altered kinetics.

Furthermore, given POB1's interaction with key cell cycle regulators like Cdc42 in fission yeast, flow cytometry could be used to investigate the genetic interactions between pob1 and other cell cycle control genes. nih.gov By analyzing the cell cycle profiles of double mutants, researchers could gain insights into the specific pathways through which POB1 influences cell cycle progression.

Proteomic and Interactome Profiling

Proteomics is the large-scale study of proteins, particularly their structures and functions. Interactome profiling, a subfield of proteomics, aims to identify all protein-protein interactions within a cell or organism. These approaches provide a global view of the cellular context in which a protein operates.

The study of POB1 has benefited from proteomic and interactome profiling approaches, primarily through the use of high-throughput yeast two-hybrid screens and affinity purification coupled with mass spectrometry (AP-MS). These methods have been instrumental in identifying the network of proteins that interact with POB1.

As mentioned previously, yeast two-hybrid screens were crucial in the initial identification of POB1 as a binding partner of RalBP1 and in the subsequent discovery of other interactors like PAG2 and PUB17. researchgate.netnih.govnih.gov These screens represent a form of interactome profiling, providing a list of potential POB1 binding partners.

More advanced proteomic techniques, such as AP-MS, can provide a more comprehensive and dynamic view of the POB1 interactome. In this approach, a tagged version of POB1 is expressed in cells, and the protein, along with its binding partners, is purified from cell lysates. The entire complex is then analyzed by mass spectrometry to identify all the proteins present. This method can reveal not only direct binary interactions but also larger protein complexes in which POB1 participates.

For example, proteomic analysis of protein complexes involved in DNA replication in yeast has identified Ctf4 (the yeast homolog of POB1) as a component of the replisome progression complex. rcsb.orgebi.ac.uk This finding, derived from large-scale proteomic studies, has been crucial for understanding POB1's role in DNA metabolism.

Future Directions and Unresolved Questions in Pob1 Protein Research

Elucidation of Novel POB1 Protein Interaction Partners and Pathways

A crucial avenue for future research is the continued identification and characterization of new proteins that interact with POB1. The "guilty-by-association" principle suggests that identifying these partners will unveil novel functions and pathways regulated by POB1. nih.gov Techniques such as yeast two-hybrid screening and co-immunoprecipitation have already proven successful in identifying partners like RalBP1 and PAG2. nih.gov Future studies could employ more advanced and high-throughput methods to cast a wider net.

For instance, proximity-ligation-based methods could identify weak or transient interactions within the cellular context. A comprehensive understanding of the POB1 interactome is essential. It is known that POB1 is part of a protein complex that regulates the endocytosis of growth factor receptors. genecards.org Specifically, it interacts with a GTPase activating protein that functions downstream of the small G protein Ral. genecards.org In humans, the NF-kappaB subunit p65 has been identified as a partner for the POB1 homolog, REPS2, with the interaction being triggered by certain stimuli in cancer cells. atlasgeneticsoncology.org

In plants, a BTB domain E3 ligase protein, POB1, has been found to suppress programmed cell death in the plant immune response by targeting the ubiquitin E3 ligase PUB17 for degradation. plos.org This highlights a novel mechanism for regulating U-box protein activity. plos.org

Future research should focus on:

Systematically screening for novel POB1-binding proteins across different cell types and conditions.

Validating these interactions and mapping the specific domains involved.

Investigating how these interactions are regulated by post-translational modifications or cellular signaling events.

High-Resolution Structural Insights into this compound Domain Functions and Intermolecular Interfaces

Obtaining high-resolution three-dimensional structures of POB1's domains, both individually and in complex with their binding partners, is paramount. While the domain architecture of POB1 is known, detailed structural information is lacking. uniprot.orgresearchgate.net Such structural data would provide a deeper understanding of the molecular basis of POB1's functions.

The fission yeast this compound contains an SH3 domain, a SAM domain, and a PH domain. molbiolcell.org The human homolog, REPS2, possesses two amino-terminal EH domains. atlasgeneticsoncology.org The EH domain of POB1 is known to associate with Eps15. researchgate.netinfino.me The C-terminal region of POB1 contains proline-rich motifs that bind to the SH3 domain of PAG2. nih.gov

Key areas for future structural biology research include:

Solving the crystal or NMR structures of the individual POB1 domains (e.g., EH, SH3, SAM, PH).

Determining the structures of POB1 domains in complex with their interaction partners (e.g., POB1 EH domain with Eps15, POB1 proline-rich region with PAG2 SH3 domain).

Utilizing computational modeling and molecular dynamics simulations to predict and analyze the dynamics of these interactions.

Understanding these intermolecular interfaces at an atomic level will be crucial for designing molecules that can specifically modulate POB1 activity. uu.nl

Cross-Species Comparative Analysis of this compound Functional Orthology

POB1 homologs exist across a wide range of species, from yeast to plants to humans, suggesting a conserved and fundamental role. plos.orgmolbiolcell.org However, the extent to which the function of POB1 is conserved across these species remains an open question. Orthology does not always guarantee equivalent functions, as genes and proteins can be repurposed for different roles in different organisms. researchgate.net

For example, in fission yeast, POB1 (Pob1p) is essential for cell elongation and separation and is homologous to Boi1p and Boi2p in budding yeast, which are involved in bud formation. molbiolcell.orgnih.gov In plants, POB1 acts as a negative regulator of immune responses. plos.org In mammals, POB1 (also known as REPS2) is involved in receptor-mediated endocytosis. genecards.org

Future comparative analyses should aim to:

Systematically identify and compare the sequences and domain architectures of POB1 orthologs from diverse species. mdpi.commpi-cbg.de

Functionally characterize POB1 orthologs in different model organisms to determine conserved and species-specific roles.

Investigate whether the interaction partners of POB1 are also conserved across species, which would suggest conservation of entire signaling modules. frontiersin.org

Such studies will provide valuable insights into the evolution of POB1 function and its adaptation to different cellular contexts. nih.gov

Integration of this compound Activity within Broader Cellular Signaling Networks

POB1 does not function in isolation; it is a node in a complex network of cellular signaling pathways. While its role in the Ral signaling pathway and endocytosis is established, its connections to other major signaling networks are less clear. genecards.org

For instance, the interaction of the human POB1 homolog with the NF-kappaB subunit p65 suggests a potential role in inflammatory and immune responses. atlasgeneticsoncology.org In plants, POB1's regulation of programmed cell death points to its integration with stress and immune signaling pathways. plos.org In fission yeast, the POB1p-regulated cell elongation process is linked to the Ras1p and Cdc42p signaling cascades. molbiolcell.org

Future research should focus on:

Using systems biology approaches to map the broader signaling networks in which POB1 participates.

Investigating the crosstalk between the POB1-regulated pathways and other key signaling cascades, such as the MAPK and PI3K/Akt pathways.

Elucidating how POB1 activity is coordinated with other cellular processes like cell cycle progression and cytoskeletal dynamics.

A holistic understanding of POB1's position within the cellular signaling landscape is essential to fully appreciate its biological significance.

Therapeutic and Biotechnological Implications Derived from this compound Mechanisms (Focus on fundamental molecular mechanisms only)

A thorough understanding of the fundamental molecular mechanisms of POB1 could have significant therapeutic and biotechnological implications. nih.gov By dissecting the protein-protein interactions and enzymatic activities involving POB1, it may be possible to develop novel strategies for therapeutic intervention and biotechnological applications. frontiersin.orgnautilus.bio

For instance, the involvement of the human POB1 homolog, REPS2, in the endocytosis of growth factor receptors, which are often dysregulated in cancer, suggests that modulating POB1 activity could be a potential anti-cancer strategy. genecards.orgatlasgeneticsoncology.org The link between POB1 and the NF-kappaB pathway, a key player in inflammation and cancer, further highlights its therapeutic potential. atlasgeneticsoncology.org

Future research in this area should focus on:

Identifying small molecules or peptides that can specifically disrupt or enhance key this compound-protein interactions. nih.gov

Investigating the potential of targeting POB1 or its direct interacting partners to modulate cellular processes like endocytosis and immune signaling for therapeutic benefit. promontorytx.com

Exploring the use of POB1 or its components as tools in synthetic biology to engineer novel cellular behaviors.

It is important to emphasize that this line of inquiry should remain focused on the fundamental molecular mechanisms, providing the foundational knowledge for future translational research.

Q & A

Q. What is the molecular mechanism by which POB1 suppresses hypersensitive response programmed cell death (HR-PCD) in plants?

POB1 functions as a BTB-BACK domain E3 ligase that targets the immune-positive regulator PUB17 for ubiquitination and proteasomal degradation. Key methodologies include:

  • Co-immunoprecipitation (Co-IP) and yeast two-hybrid assays to confirm POB1-PUB17 interaction .
  • Virus-induced gene silencing (VIGS) of NbPOB1 to demonstrate accelerated HR-PCD in Nicotiana benthamiana .
  • Proteasome inhibition (e.g., MG132 treatment) to stabilize PUB17 levels during POB1 co-expression .
  • Nuclear localization studies using GFP-POB1 fusions and nuclear export signals (NES) to confirm functional dependency on nuclear localization .

Q. How does POB1 regulate receptor-mediated endocytosis in mammalian systems?

POB1 facilitates endocytosis by forming a complex with RalBP1 and epsin, mediated by its EH domain and proline-rich regions. Experimental approaches include:

  • Yeast two-hybrid screens to map interaction domains (e.g., POB1-(375–521) binding to RalBP1) .
  • Domain deletion mutants (e.g., EH domain truncations) to block EGF/insulin receptor internalization .
  • SH3 domain affinity assays to identify POB1 interactions with Grb2 and Amphiphysin II .

Advanced Research Questions

Q. How do researchers experimentally validate the necessity of POB1 dimerization for its E3 ligase activity?

Dimerization is critical for POB1’s function and is tested via:

  • Site-directed mutagenesis (e.g., D146A mutation in the BTB domain) to disrupt dimerization, followed by yeast two-hybrid assays and Co-IP to assess interaction efficiency .
  • Functional complementation assays in plants, showing that POB1D146A fails to suppress HR-PCD or degrade PUB17 .

Q. What methodologies resolve contradictions in POB1’s localization and function across cellular compartments?

  • Subcellular fractionation and confocal microscopy with GFP-POB1 fusions to confirm nuclear localization in plant immunity .
  • NES-GFP-POB1 constructs to force cytoplasmic localization, which abolishes HR-PCD suppression and pathogen resistance .
  • Comparative studies in mammalian cells highlight POB1’s cytoplasmic role in endocytosis via live-cell imaging and receptor trafficking assays .

Q. How is POB1’s functional diversity across species evaluated experimentally?

  • Genetic knockout models : In yeast, POB1/CTF4 deletion causes defective DNA replication and mitotic delays, analyzed via flow cytometry and chromosome stability assays .
  • Cross-species complementation : Expressing plant POB1 in yeast mutants to test functional conservation .

Q. What advanced techniques identify POB1 interaction partners in distinct biological pathways?

  • Phage display libraries to screen SH3 domain-containing proteins binding POB1’s proline-rich regions .
  • Affinity purification-mass spectrometry (AP-MS) to map POB1 complexes in immune signaling vs. endocytosis .
  • Structural analysis (e.g., X-ray crystallography) of POB1 domains to resolve binding interfaces .

Data Contradictions and Methodological Considerations

Q. How do researchers address conflicting roles of POB1 in immune suppression vs. endocytosis?

  • Context-specific assays : Plant studies focus on nuclear POB1-PUB17 interactions, while mammalian studies emphasize cytoplasmic POB1-RalBP1 complexes .
  • Tissue-specific silencing : VIGS in plants vs. siRNA knockdown in mammalian cells to isolate pathway-specific effects .

Q. What experimental controls are critical for validating POB1’s role in proteasomal degradation?

  • Proteasome inhibitors (e.g., MG132) to confirm PUB17 stabilization .
  • Cycloheximide chase assays to measure PUB17 half-life in POB1-overexpressing lines .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.